molecular formula C16H16ClNO2 B11691863 2-(2-chlorophenoxy)-N-(2-phenylethyl)acetamide

2-(2-chlorophenoxy)-N-(2-phenylethyl)acetamide

Cat. No.: B11691863
M. Wt: 289.75 g/mol
InChI Key: DDJLQQZJQWOYMJ-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(2-phenylethyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a chlorophenoxy group and a phenylethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(2-phenylethyl)acetamide typically involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-(2-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 2-phenylethylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenyl and chlorophenoxy groups can be oxidized under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products may include ethers or other substituted phenoxy compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(2-phenylethyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)acetamide: Lacks the phenylethyl group.

    N-(2-phenylethyl)acetamide: Lacks the chlorophenoxy group.

    2-(2-bromophenoxy)-N-(2-phenylethyl)acetamide: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

2-(2-chlorophenoxy)-N-(2-phenylethyl)acetamide is unique due to the presence of both the chlorophenoxy and phenylethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C16H16ClNO2/c17-14-8-4-5-9-15(14)20-12-16(19)18-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,18,19)

InChI Key

DDJLQQZJQWOYMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2Cl

Origin of Product

United States

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